molecular formula C11H10ClNO2 B1354764 1-Chloro-6,7-dimethoxyisoquinoline CAS No. 21560-29-2

1-Chloro-6,7-dimethoxyisoquinoline

Cat. No. B1354764
CAS RN: 21560-29-2
M. Wt: 223.65 g/mol
InChI Key: MPMDYPSDYGHVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6,7-dimethoxyisoquinoline is a chemical compound with the molecular formula C11H10ClNO2 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 1-Chloro-6,7-dimethoxyisoquinoline is represented by the SMILES string ClC1=NC=CC (C=C2OC)=C1C=C2OC . The InChI code for this compound is 1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11 (12)8 (7)6-10 (9)15-2/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Chloro-6,7-dimethoxyisoquinoline is 223.65 g/mol . It has a topological polar surface area of 31.4 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Relevant Papers One relevant paper titled “The reaction of 1-chloro-6,7-dimethoxyisoquinoline with hydrazine hydrate” discusses the formation of 6,7-Dimethoxyquinoline by heating 1-chloro-6,7-dimethoxyisoquinoline with N2H4.H2O .

Scientific Research Applications

Antihypertensive Properties

1-Chloro-6,7-dimethoxyisoquinoline and its derivatives have been studied for their potential in medical applications, particularly in the field of cardiovascular health. For instance, 4-amino-6,7-dimethoxyisoquinoline hydrochloride, a structural isomer of 1-Chloro-6,7-dimethoxyisoquinoline, has demonstrated hypotensive effects in both anesthetized normotensive dogs and unanesthetized renal hypertensive dogs (Wright & Halliday, 1974).

Anticonvulsant Effects

Research has also revealed the anticonvulsant properties of certain derivatives of 1-Chloro-6,7-dimethoxyisoquinoline. A series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, closely related to 1-Chloro-6,7-dimethoxyisoquinoline, showed significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).

Industrial Production

In the field of chemistry and industrial production, efficient synthesis methods for compounds like Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, related to 1-Chloro-6,7-dimethoxyisoquinoline, have been developed. These methods offer advantages in terms of fewer steps, simplicity of operation, and suitability for large-scale production (Chen Jian-xi, 2014).

Cytotoxic Activities

Derivatives of 1-Chloro-6,7-dimethoxyisoquinoline have also been explored for their cytotoxic activities. For instance, the total synthesis and evaluation of 6,8-Dimethoxy-1,3-dimethylisoquinoline, related to 1-Chloro-6,7-dimethoxyisoquinoline, have shown potential cytotoxic effects (Kaufman et al., 2018).

Fibrinolytic Action

The derivatives of bis-6,7-dimethoxyisoquinoline, structurally similar to 1-Chloro-6,7-dimethoxyisoquinoline, have been tested for their action on the fibrinolytic system, both in vitro and in vivo. These derivatives were found effective only in vivo, indicating a potential role in enhancing fibrinolytic activity, which could have implications for thrombosis research and treatment (Markwardt et al., 1973).

Synthesis and Structural Studies

The synthesis of 1-Chloro-6,7-dimethoxyisoquinoline derivatives has been a subject of extensive research. For example, studies on the synthesis of ethyl 6,7-dimethoxyisoquinoline-1-carboxylate demonstrated an overall yield of 86.4% from homoveratrylamine, showcasing the efficiency of synthesis processes for such compounds (Chen Jian-xi, 2014).

Molecular and Computational Studies

Comprehensive theoretical and experimental studies have been conducted on derivatives like 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile, closely related to 1-Chloro-6,7-dimethoxyisoquinoline. These studies, involving spectral methods and X-ray crystallography, help in understanding the molecular structure and properties, contributing to the development of new pharmaceuticals and materials (Mansour et al., 2013).

Analgesic and Anti-Inflammatory Effects

Recent studies have explored the analgesic and anti-inflammatory effects of certain derivatives, such as 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound has demonstrated significant anti-inflammatory and analgesic activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

properties

IUPAC Name

1-chloro-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDYPSDYGHVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442904
Record name 1-Chloro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6,7-dimethoxyisoquinoline

CAS RN

21560-29-2
Record name 1-Chloro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-6,7-dimethoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-6,7-dimethoxyisoquinoline
Reactant of Route 2
1-Chloro-6,7-dimethoxyisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Chloro-6,7-dimethoxyisoquinoline
Reactant of Route 4
1-Chloro-6,7-dimethoxyisoquinoline
Reactant of Route 5
Reactant of Route 5
1-Chloro-6,7-dimethoxyisoquinoline
Reactant of Route 6
1-Chloro-6,7-dimethoxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.